molecular formula C10H6INO3 B3282868 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid CAS No. 758689-46-2

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid

Cat. No.: B3282868
CAS No.: 758689-46-2
M. Wt: 315.06 g/mol
InChI Key: MHXUPMJCOAHSSV-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an iodine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the iodine atom.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced carbonyl groups.

Scientific Research Applications

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of iodine.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4th position instead of a carboxylic acid group.

    1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarboxylic acid: Similar structure with a hydroxyl group at the 1st position.

Uniqueness

1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the iodine atom and the quinoline scaffold makes it a valuable compound for developing new therapeutic agents and studying biological processes .

Properties

IUPAC Name

6-iodo-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXUPMJCOAHSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (0.77 g, 19.3 mmol) in water (46.5 mL), was added N-acetyl-5-iodoisatine (107) (2.50 g, 7.86 mmol) (Aeschlimann, J. A. The relative stability of the quinolone and indolinone rings. J. Chem. Soc. 1926, 2908). The mixture was refluxed for 3 h. After cooling to room temperature and then 0° C., a 6 N aqueous hydrochloric acid solution was added (pH=1). The precipitate was filtered and suspended in a saturated aqueous sodium bicarbonate solution (10 mL). The remaining precipitate was filtered and the filtrate was extracted with dichloromethane (6×50 mL). The aqueous layer was acidified up to pH=1 with a 6 N aqueous hydrochloric acid solution and left 1 h at 0° C. The precipitate formed was filtered and dried under vacuum at 35° C. to give compound 108 (0.90 g, 2.86 mmol) as an ocher solid. Yield 36%; mp 361-363° C.; IR (KBr) ν 1219, 1636, 1701, 2800-3150, 3200-3500 cm−1; 1H NMR (200 MHz, DMSO-d6) δ 6.92 (s, 1H), 7.18 (d, 1H, J=8.7 Hz), 7.84 (dd, 1H, J=1.8, 8.7 Hz), 8.57 (d, 1H, J=1.8 Hz), 12.17 (s, 1H), 14.00 (m, 1H); ESI-MS m/z 313.7 [M−H].
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
46.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid
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